molecular formula C13H9ClFN3O B10836414 Thieno[2,3-c]pyridine derivative 1

Thieno[2,3-c]pyridine derivative 1

Cat. No.: B10836414
M. Wt: 277.68 g/mol
InChI Key: MAFDXEXXQIAQTR-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine derivative 1 is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This high-purity compound is designed for use in pharmaceutical and biological studies, particularly in oncology and immunology. Its core structure is a privileged pharmacophore, serving as a key intermediate for developing novel therapeutic agents. Pharmacological Significance: Thieno[2,3-c]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities in scientific investigations. Research highlights their potential as: • Anticancer Agents: Derivatives have shown potent growth inhibitory effects against various human cancer cell lines, including breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO). They are investigated as potential heat shock protein 90 (Hsp90) inhibitors, leading to the degradation of client oncoproteins and induction of cell cycle arrest . Other studies report anti-proliferative activity potentially mediated through the inhibition of Phospholipase C (PLC) isoforms, inducing G2/M phase cell cycle arrest and unique cellular morphology changes . • Anti-inflammatory and Immunomodulatory Agents: The thieno[2,3-c]pyridine core is present in molecules that act as small-molecule inhibitors of protein interactions with glycosaminoglycans (SMIGs). These compounds can bind to heparan sulfate, inhibiting leukocyte rolling on endothelial cells and demonstrating efficacy in preclinical models of delayed-type hypersensitivity, colitis, and experimental autoimmune encephalomyelitis (EAE) . • Kinase Inhibitors: The scaffold is recognized as an effective hinge-binding motif for designing ATP-mimetic kinase inhibitors. It has been successfully employed in the development of potent and ligand-efficient inhibitors for kinases such as GRK2 . Mechanism of Action: The specific mechanism of action is derivative-dependent. Research indicates that different thieno[2,3-c]pyridine compounds can act through distinct pathways, including but not limited to: inhibition of the Hsp90 chaperone function, leading to proteasomal degradation of oncogenic client proteins ; interference with protein-glycosaminoglycan interactions, disrupting key inflammatory processes like leukocyte migration ; and modulation of kinase activity by competing with ATP in the catalytic binding site . Research Utility: This derivative is an invaluable tool for scientists exploring new oncology targets, signaling pathways in inflammatory diseases, and structure-activity relationships (SAR) in kinase inhibitor design. Its synthetic accessibility via modern metal-free methods, such as 1,2,3-triazole-mediated denitrogenative transformation, also makes it a compound of interest for novel synthetic chemistry methodologies . Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9ClFN3O

Molecular Weight

277.68 g/mol

IUPAC Name

3-N-(3-chloro-4-fluorophenyl)furo[2,3-c]pyridine-2,3-diamine

InChI

InChI=1S/C13H9ClFN3O/c14-9-5-7(1-2-10(9)15)18-12-8-3-4-17-6-11(8)19-13(12)16/h1-6,18H,16H2

InChI Key

MAFDXEXXQIAQTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(OC3=C2C=CN=C3)N)Cl)F

Origin of Product

United States

Synthetic Methodologies for Thieno 2,3 C Pyridine Derivative 1 and Analogues

Conventional Approaches to the Thieno[2,3-c]pyridine (B153571) Core

Traditional methods for constructing the thieno[2,3-c]pyridine scaffold generally rely on two primary strategies: the formation of the thiophene (B33073) ring from a pyridine (B92270) precursor or the construction of the pyridine ring from a thiophene derivative. nih.gov These approaches have been instrumental in the initial exploration of this class of compounds.

Ring Closure Strategies Based on Pyridine or Thiophene Derivatives

One of the foundational strategies for synthesizing the thieno[2,3-c]pyridine core involves the cyclization of appropriately substituted pyridine or thiophene precursors. nih.gov When starting with a pyridine derivative, the focus is on building the fused thiophene ring. Conversely, starting with a thiophene derivative necessitates the construction of the pyridine ring. nih.gov

A notable example of a thiophene-based approach is the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal (B89532). researchgate.net This method has proven particularly effective for producing 2-halogenated thieno[2,3-c]pyridines. researchgate.net Another strategy involves the reaction of 2-thienaldehyde with a compound of the formula NH2--CH2--CH(OR)2 to form a Schiff base, which is then cyclized using a strong mineral acid. google.com

From the pyridine perspective, one method involves the S-alkylation of 3-cyanopyridine-2(1H)-thiones with agents like HalCH2EWG (where EWG is an electron-withdrawing group), followed by a Thorpe-Ziegler cyclization. researchgate.net This typically yields 3-aminothieno[2,3-c]pyridines. researchgate.net

However, these conventional methods can be limited by the availability of specific starting materials and may require the use of metal catalysts, which can increase the cost and complexity of the synthesis. nih.gov

Gewald Reaction-Based Syntheses for Thienopyridine Scaffolds

The Gewald reaction is a powerful tool in heterocyclic synthesis, particularly for the preparation of 2-aminothiophenes. arkat-usa.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. sciforum.net The resulting 2-aminothiophene can then be further elaborated to construct the fused pyridine ring of the thieno[2,3-c]pyridine system.

For instance, 2-aminothiophene-3-carbonitriles or methyl 2-aminothiophene-3-carboxylates, synthesized via the Gewald reaction, can undergo annulation with reagents like guanidine (B92328) carbonate or chloroformamidine (B3279071) hydrochloride to form the pyridine ring. umich.edu The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene ring, which in turn influences the substitution pattern of the final thienopyridine product. umich.edu Modifications to the classical Gewald conditions, such as using different bases or microwave assistance, have been explored to improve yields and expand the substrate scope. sciforum.net

Advanced and Novel Synthetic Routes for Thieno[2,3-c]pyridine Derivatives

In recent years, the development of more advanced and novel synthetic methodologies has provided more efficient and versatile pathways to thieno[2,3-c]pyridine derivatives. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of analogues.

Metal-Free Denitrogenative Transformations via Fused Triazoles

A significant advancement in the synthesis of thieno[2,3-c]pyridines is the use of a metal-free, three-step method involving fused 1,2,3-triazoles. nih.govnih.gov This strategy begins with a one-pot triazolization reaction to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.govnih.gov This intermediate then undergoes a modified Pomeranz-Fritsch reaction to yield a thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridine compound. nih.govnih.gov The final and key step is an acid-mediated denitrogenative transformation of this fused triazole, which leads to the formation of the thieno[2,3-c]pyridine skeleton in good yields. nih.govnih.gov

This metal-free approach is advantageous as it avoids the use of expensive and potentially toxic metal catalysts. nih.gov Furthermore, it allows for the synthesis of a variety of novel derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines, thieno[2,3-c]pyridine-7-ylmethyl esters, and imidazo[1,5-ɑ]thieno[2,3-c]pyridines, under mild conditions. nih.govnih.gov

Modified Pomeranz-Fritsch Reactions for Scaffold Construction

The Pomeranz-Fritsch reaction, traditionally used for the synthesis of isoquinolines from benzalaminoacetals, has been adapted for the construction of the thieno[2,3-c]pyridine scaffold. thermofisher.comwikipedia.org In a modified approach, a key intermediate, N-(2-thienyl)-methyl-N-[2,2-(OR)2]-ethyl-para-toluene sulfonamide, is cyclized by treatment with a strong mineral acid in an inert solvent. google.com This cyclization can be performed at temperatures ranging from 50°C to the boiling point of the reaction mixture. google.com

This method has been utilized in a multi-step process starting from 2-chloromethyl-thiophene, which is reacted with N-[2,2-(OR)2]-ethyl-para-toluene sulfonamide to form the necessary sulfonamide precursor. google.com The subsequent acid-catalyzed cyclization provides the thieno[2,3-c]pyridine core. google.com As mentioned in the previous section, a modified Pomeranz-Fritsch reaction is also a crucial step in the metal-free synthesis via fused triazoles. nih.govnih.gov

Multicomponent Reactions (MCRs) in Thieno[2,3-c]pyridine Synthesis

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like thieno[2,3-c]pyridines in a single step from three or more starting materials. These reactions are atom-economical and can rapidly generate libraries of structurally diverse compounds.

While specific examples of MCRs leading directly to "Thieno[2,3-c]pyridine derivative 1" are not extensively detailed in the provided search results, the principles of MCRs are well-suited for this purpose. For instance, a one-pot, three-component condensation of various aromatic aldehydes and dipyridil ketone with ammonium (B1175870) acetate (B1210297) has been used to synthesize imidazo[1,5-a]pyridines, a related heterocyclic system. researchgate.net The Gewald reaction itself is a classic example of an MCR used to build the thiophene portion of the scaffold. arkat-usa.org The development of novel MCRs that directly assemble the thieno[2,3-c]pyridine core remains an active area of research, promising more streamlined and efficient synthetic routes in the future.

Functionalization and Derivatization Strategies of Thieno[2,3-c]pyridine Scaffolds

The functionalization of the thieno[2,3-c]pyridine scaffold is crucial for exploring the structure-activity relationships of its derivatives and for developing new compounds with tailored properties. Various modern synthetic techniques are employed to introduce a wide range of substituents onto the core structure.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been applied to the thieno[2,3-c]pyridine system.

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. For instance, 3-bromo-4-chlorothieno[3,2-c]pyridine (B1289618) has been successfully coupled with various boronic acids in a Suzuki reaction to produce 3-arylthieno[3,2-c]pyridine derivatives. nih.gov While this example is for the [3,2-c] isomer, the principles are applicable to the [2,3-c] scaffold. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. A ligand-free, oxygen-promoted Suzuki reaction of 2-halogenated pyridines in aqueous isopropanol (B130326) has also been developed, offering a more environmentally friendly approach. researchgate.net

Stille Coupling: The Stille reaction utilizes an organotin compound and an organic electrophile. wikipedia.org It is a versatile method for creating C-C bonds and is compatible with many functional groups due to the stability of the organostannane reagents. orgsyn.orgorganic-chemistry.org Although highly effective, the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction mechanism involves oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org Acyl chlorides can also be used as coupling partners to produce ketones. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.com It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.org The reaction has seen continuous development, with increasingly sophisticated ligands that allow for the coupling of a wide range of amines and aryl partners under mild conditions. wikipedia.orgorganic-chemistry.orgyoutube.com While specific examples on the thieno[2,3-c]pyridine scaffold are not abundant in the provided results, the successful application of Buchwald-Hartwig amination to other thienopyrimidine systems suggests its feasibility. rsc.org For example, the amination of 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one with various amines was achieved using a palladium catalyst. rsc.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions for Thienopyridine Functionalization

Reaction Coupling Partners Catalyst System (Typical) Bond Formed Key Features Potential Drawbacks
Suzuki Coupling Organic Halide/Triflate + Organoboron CompoundPd catalyst (e.g., Pd(OAc)₂), BaseC-CMild conditions, high functional group tolerance, commercially available reagents.
Stille Coupling Organic Halide/Triflate + Organotin CompoundPd catalyst (e.g., Pd(PPh₃)₄)C-CVery high functional group tolerance, stable organostannane reagents. wikipedia.orgorgsyn.orgToxicity of tin compounds. wikipedia.orgorganic-chemistry.orgyoutube.com
Buchwald-Hartwig Amination Organic Halide/Triflate + AminePd catalyst, Ligand (e.g., bulky phosphines), BaseC-NWide scope of amines and aryl partners, mild conditions. wikipedia.orglibretexts.orgPotential for catalyst poisoning by certain functional groups. libretexts.org

Nucleophilic attack is a fundamental strategy for introducing functional groups onto the thieno[2,3-c]pyridine ring system.

Nucleophilic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present. youtube.com For example, chloro-substituted thienopyrimidines can undergo nucleophilic substitution with amines like morpholine (B109124) to generate the corresponding amino derivatives. nih.gov Similarly, a chloro-substituted pyrimidine (B1678525) fused to a thiophene ring was reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazinopyrimidine derivative. researchgate.net

A metal-free synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines has been achieved through the reaction of a fused thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridine intermediate with various nucleophiles. nih.gov This reaction proceeds via a denitrogenative transformation. With alcohol and phenol (B47542) nucleophiles, 7-(alkoxy/aryloxymethyl)thieno[2,3-c]pyridines were obtained in good yields. nih.gov Using tetrabutylammonium (B224687) bromide, the corresponding 7-(bromomethyl)thieno[2,3-c]pyridine (B56121) was synthesized. nih.gov Carboxylic acids as nucleophiles led to the formation of thieno[2,3-c]pyridine-7-ylmethyl esters. nih.gov

Nucleophilic Addition: Hard nucleophiles, such as those from organometallic reagents, can add to the electron-deficient pyridine ring. quimicaorganica.org For instance, the Chichibabin reaction involves the direct amination of pyridines using sodium amide, where the amide anion attacks the ring, followed by the elimination of a hydride ion. youtube.comquimicaorganica.org While direct examples on the thieno[2,3-c]pyridine core are not detailed, the principles of nucleophilic addition to pyridines are well-established. quimicaorganica.org

Table 2: Examples of Nucleophilic Substitution for the Synthesis of 7-Substituted Thieno[2,3-c]pyridines

Nucleophile Product Type Yield (%) Reference
Tetrabutylammonium bromide7-(Bromomethyl)thieno[2,3-c]pyridine75 nih.gov
Methanol7-(Methoxymethyl)thieno[2,3-c]pyridine85 nih.gov
Ethanol7-(Ethoxymethyl)thieno[2,3-c]pyridine82 nih.gov
Propan-2-ol7-(Isopropoxymethyl)thieno[2,3-c]pyridine78 nih.gov
Phenol7-(Phenoxymethyl)thieno[2,3-c]pyridine72 nih.gov
Acetic AcidThieno[2,3-c]pyridin-7-ylmethyl acetate80 nih.gov
Propionic AcidThieno[2,3-c]pyridin-7-ylmethyl propionate75 nih.gov
Water (with H₂SO₄)(Thieno[2,3-c]pyridin-7-yl)methanol88 nih.gov

Data derived from a study on the denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.gov

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular structure of a compound with a different, often isosteric, scaffold to identify novel compounds with similar or improved biological activity. The thieno[2,3-c]pyridine scaffold itself can be considered an attractive core for designing inhibitors of various biological targets, such as protein kinases. nih.govresearchgate.net

By making significant modifications to the heterocyclic core, it is possible to generate libraries of compounds with diverse structures. For instance, a study on pyridine derivatives as CDK2 inhibitors utilized a scaffold hopping approach to discover new potent compounds. nih.gov This strategy can be applied to the thieno[2,3-c]pyridine system to explore new chemical space and develop derivatives with novel properties. One example of a significant structural modification is the reaction of the fused thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridine intermediate with nitrile nucleophiles, which leads to a transannulation reaction, forming imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives instead of a simple substitution product. nih.gov This demonstrates how scaffold hopping can be achieved through careful selection of reagents and reaction conditions.

Mechanistic Elucidation of Thieno[2,3-c]pyridine Synthesis Reactions

Understanding the reaction mechanisms is key to optimizing existing synthetic routes and designing new ones. For the metal-free synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines, the proposed mechanism involves the acid-mediated denitrogenative transformation of a thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridine intermediate. nih.gov This process is believed to proceed through a nucleophilic insertion mechanism. When nitrile compounds are used as nucleophiles, a transannulation mechanism is proposed, likely involving a nitrilium intermediate that recyclizes with the pyridine nitrogen to form a new fused imidazole (B134444) ring. nih.gov

Conventional methods for synthesizing thieno[2,3-c]pyridines often involve the cyclization of a thiophene or pyridine precursor. nih.govresearchgate.net For example, one approach involves the reaction of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal to form a Schiff base, which then undergoes cyclization. researchgate.net Another common method is the Gewald reaction, which can be used to construct the thiophene ring. nih.gov

Mechanistic Investigations of Thieno 2,3 C Pyridine Derivative 1 S Biological Action

Identification and Characterization of Molecular Targets

Enzyme Inhibition Mechanisms

Thieno[2,3-c]pyridine (B153571) derivatives have been identified as inhibitors of several key enzymes implicated in cancer and other diseases. The core structure of these compounds often serves as a scaffold for designing specific inhibitors that can compete with endogenous ligands, such as ATP, for binding to the active site of enzymes.

One of the primary mechanisms of action for some thieno[2,3-c]pyridine derivatives is the inhibition of protein kinases. nih.gov For instance, certain analogs have been developed as ATP-mimetic kinase inhibitors, suggesting they bind to the ATP-binding pocket of these enzymes, thereby blocking their catalytic activity. researchgate.net This inhibition can disrupt signaling pathways that are critical for cancer cell proliferation and survival.

Specific kinases that have been targeted by thieno[2,3-c]pyridine derivatives include:

COT kinase (Tpl2): A selective thieno[2,3-c]pyridine inhibitor of COT kinase has been identified, which in turn inhibits the production of tumor necrosis factor-alpha (TNF-α). researchgate.net This highlights the potential of these compounds in inflammatory diseases.

Atypical Protein Kinase C (aPKC): Thieno[2,3-d]pyrimidine (B153573) derivatives, structurally related to thieno[2,3-c]pyridines, have been investigated as inhibitors of aPKC isoforms ι and ζ. nih.gov These enzymes are involved in regulating vascular permeability, making them a target for conditions like retinal edema. nih.gov

Pim-1 Kinase: Some 5-bromo-thieno[2,3-b]pyridine derivatives have shown inhibitory activity against Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation. nih.gov

Phosphoinositide 3-kinase (PI3K): Thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of PI3K, a key enzyme in a signaling pathway that promotes cell survival, growth, and angiogenesis. nih.gov

Beyond kinases, other enzymes are also targeted by this class of compounds:

Tyrosyl-DNA phosphodiesterase 1 (TDP1): Thieno[2,3-b]pyridines have been synthesized and evaluated for their ability to inhibit TDP1, a DNA repair enzyme. nih.gov Inhibition of TDP1 can sensitize cancer cells to topoisomerase I inhibitors like topotecan. nih.gov

CYP17: New benzothieno[2,3-c]pyridines have been designed as non-steroidal inhibitors of CYP17, an enzyme involved in androgen biosynthesis, which is a key target in prostate cancer. nih.govcu.edu.eg

The table below summarizes the inhibitory activity of selected thieno[2,3-c]pyridine derivatives against various enzymes.

Compound ClassTarget EnzymeObserved Effect
Thieno[2,3-c]pyridineCOT kinase (Tpl2)Inhibition of kinase activity and TNF-α production researchgate.net
Thieno[2,3-d]pyrimidineAtypical Protein Kinase C (aPKC)ATP-competitive inhibition nih.gov
5-bromo-thieno[2,3-b]pyridinePim-1 KinaseModerate inhibitory activity nih.gov
Thieno[2,3-d]pyrimidinePI3KInhibition of enzymatic activity nih.gov
Thieno[2,3-b]pyridine (B153569)TDP1Inhibition of DNA repair activity nih.gov
Benzothieno[2,3-c]pyridineCYP17Inhibition of androgen biosynthesis nih.govcu.edu.eg

Receptor Binding Profiling and Interaction Analysis

The interaction of thieno[2,3-c]pyridine derivatives extends to various cellular receptors. Docking studies and binding assays have been instrumental in elucidating these interactions.

For example, in silico studies have been conducted to predict the binding profile of novel pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffolds to GABA A receptor subtypes. mdpi.com These studies help in designing compounds with specific central nervous system activities.

Furthermore, radiolabeled thieno[2,3-c]pyridines have been used to investigate their interaction with cellular components. nih.gov These studies revealed that upon incubation with human umbilical vein endothelial cells (HUVECs), these inhibitors of cell adhesion molecule expression translocate to the cell nucleus and associate noncovalently with high molecular weight macromolecules. nih.gov

Cellular Pathway Modulation by Thieno[2,3-c]pyridine Derivatives

The interaction of thieno[2,3-c]pyridine derivatives with their molecular targets leads to the modulation of various cellular pathways, ultimately affecting cell fate.

Cell Cycle Progression Interference

A significant effect of many thieno[2,3-c]pyridine derivatives is the disruption of the normal cell cycle progression in cancer cells. This interference often leads to cell cycle arrest at specific phases, preventing the cells from dividing and proliferating.

G2/M Phase Arrest: Several studies have reported that thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives can induce cell cycle arrest at the G2/M phase. rsc.orgnih.govnih.gov This arrest is often a consequence of the inhibition of kinases that regulate the G2/M checkpoint. For instance, some thieno[2,3-b]pyridines were found to cause G2/M arrest in prostate cancer cells. nih.gov

Pre-G1 Accumulation: In addition to G2/M arrest, an accumulation of cells in the pre-G1 phase has been observed, which is indicative of apoptosis. nih.gov

The table below provides a summary of the effects of different thieno[2,3-c]pyridine derivatives on the cell cycle.

Compound ClassCell LineEffect on Cell Cycle
Thieno[2,3-b]pyridineBreast Cancer CellsG2/M phase arrest rsc.org
Thieno[2,3-d]pyrimidineBreast Cancer (MDA-MB-468)G2/M phase arrest and pre-G1 accumulation nih.gov
Thieno[2,3-b]pyridineProstate Cancer (PC3)G2/M phase arrest nih.gov

Modulation of Cell Adhesion Molecule (CAM) Expression

Certain thieno[2,3-c]pyridine derivatives have been shown to selectively suppress the induced expression of cell adhesion molecules (CAMs) such as E-selectin and ICAM-1. nih.gov This modulation of CAM expression can interfere with processes like inflammation and cancer metastasis, where cell-cell adhesion plays a critical role. For example, a novel thieno[2,3-b]pyridine derivative was found to decrease the percentage of CD15s+ cancer stem cells and the expression of CD15s in different breast cancer cell subpopulations. nih.gov

Apoptotic and Non-Apoptotic Cell Death Induction Mechanisms

The ultimate fate of cancer cells treated with thieno[2,3-c]pyridine derivatives is often cell death, which can occur through apoptotic or non-apoptotic mechanisms.

Apoptosis Induction: Many thieno[2,3-c]pyridine derivatives have been shown to induce apoptosis, or programmed cell death. This is often characterized by events such as DNA fragmentation and caspase activation. nih.gov For example, some benzothieno[2,3-c]pyridines have been shown to induce apoptosis in prostate cancer cells. nih.gov Similarly, certain thieno[2,3-b]pyridines promote apoptosis in PC3 prostate cancer cells, as evidenced by DNA hypodiploidy and caspase-3/7 activation. nih.gov

Non-Apoptotic Cell Death: In some cases, cell death may occur through mechanisms other than apoptosis. One such thieno[2,3-c]pyridine derivative was found to induce cell death via mechanisms different from apoptosis, possibly through Hsp90 inhibition.

Molecular Interaction Studies and Binding Site Analysis

Mechanistic understanding of a compound's biological effects is fundamentally rooted in the analysis of its molecular interactions with its biological target. For derivatives of the thieno[2,3-c]pyridine scaffold, molecular interaction and binding site studies have been crucial in elucidating their function, particularly as kinase inhibitors. These compounds are frequently designed as ATP-mimetic inhibitors, leveraging their structural features to compete with endogenous ATP for the kinase binding pocket. researchgate.net

Research has shown that the thieno[2,3-c]pyridine nucleus serves as an effective scaffold, possessing the necessary hydrogen bond donor-acceptor motifs to engage with the hinge region of a kinase's ATP-binding site. researchgate.net This interaction is a hallmark of many successful kinase inhibitors and is critical for potent and selective inhibition. The specific interactions can be further refined by the various substituents attached to the core thieno[2,3-c]pyridine structure.

Molecular docking and in-silico evaluations have played a significant role in predicting and rationalizing the binding modes of these derivatives. For instance, studies on thieno[2,3-c]pyridine analogs as potential anticancer agents targeting the Hsp90 protein have utilized molecular docking to identify crucial molecular interactions within the target's binding site. researchgate.net These computational models suggest that the derivatives can fit within the ATP-binding pocket of Hsp90, and their efficacy is influenced by the specific chemical groups attached to the scaffold, which modulate the binding affinity and specificity. researchgate.net One such study identified compound 6i from a series of synthesized derivatives as a promising lead for optimization based on these in-silico evaluations and subsequent cell-based assays. researchgate.net

Furthermore, the thieno[2,3-c]pyridine scaffold has been successfully employed to develop selective inhibitors for other kinases. Inspired by X-ray crystal structures of kinase-bound thieno[2,3-c]pyridines, researchers have identified derivatives that act as potent inhibitors of targets like COT kinase (also known as Tpl2), which is involved in inflammatory pathways. researchgate.net The identification of a selective small molecule inhibitor for COT kinase underscores the scaffold's utility and its ability to be tailored for high-affinity binding to specific kinase targets. researchgate.net

The table below summarizes the key findings from molecular interaction studies on thieno[2,3-c]pyridine derivatives with their respective kinase targets.

Target ProteinDerivative SeriesKey Interaction FeaturesResearch Finding
COT KinaseThieno[2,3-c]pyridine derivativesATP-mimetic; Hinge-binding via hydrogen bondsIdentification of a selective and cellularly active small molecule inhibitor. researchgate.net
Hsp90Thieno[2,3-c]pyridine derivatives 6(a-k)Engagement with ATP-binding pocketCompound 6i identified as a lead for potent anticancer agents. researchgate.net
GRK2 KinaseThieno[2,3-c]pyridine moietyATP-mimetic; Hinge-bindingIdentification of a hit compound bearing the thieno[2,3-c]pyridine moiety. researchgate.net

These studies collectively demonstrate that the biological action of thieno[2,3-c]pyridine derivatives is driven by their specific molecular interactions within the ATP-binding sites of various protein kinases. The core scaffold provides the essential hinge-binding capability, while the peripheral substituents dictate the potency and selectivity for a given target.

Computational and Theoretical Studies on Thieno 2,3 C Pyridine Derivative 1 and Analogues

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of thieno[2,3-c]pyridine (B153571) derivatives with their protein targets.

For instance, in a study focused on developing anticancer agents, molecular docking was employed to investigate the binding of a series of thieno[2,3-c]pyridine derivatives to the heat shock protein 90 (Hsp90) enzyme. nih.govresearchgate.netmdpi.com The results of these docking studies revealed crucial molecular interactions between the synthesized ligands and the Hsp90 target. nih.govresearchgate.netmdpi.com This information is vital for the rational design of more potent inhibitors.

Similarly, docking studies have been conducted on thieno[2,3-b]pyridine (B153569) derivatives targeting PIM-1 kinase, an enzyme implicated in cancer. nih.gov The docking results were consistent with the in vitro activity, providing a structural basis for the observed inhibitory potency. nih.gov In another study, thieno[2,3-d]pyrimidine (B153573) derivatives were designed and evaluated as inhibitors of phosphoinositide 3-kinase (PI3K). Molecular docking simulations were used to predict the binding modes of these compounds within the active sites of different PI3K isoforms. nih.govtandfonline.com For example, compound VIb was shown to form key hydrogen bond interactions with Val848, Lys799, and Asp931 residues in the PI3Kβ active site, resulting in a C-DOCKER interaction energy of -43.8 Kcal/mol. nih.gov

Furthermore, molecular docking has been applied to explore the interactions of thieno[2,3-b]pyridines with phosphoinositide-specific phospholipase C (PI-PLC). The modeling suggested that the phenyl carboxamide moiety occupies a lipophilic pocket, while hydrogen bonds are formed with amino acid residues such as His356, Glu341, Arg549, and Lys438. nih.gov In the context of VEGFR-2 inhibition, docking studies of thieno[2,3-d]pyrimidine derivatives revealed that the most promising inhibitor, compound 18, achieved a high binding score of -22.71 kcal/mol, which was superior to the reference drug sorafenib. nih.govrsc.org

These examples highlight the power of molecular docking in predicting ligand-target interactions and guiding the optimization of thieno[2,3-c]pyridine analogues as potential therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.

A 3D-QSAR model was developed for a set of 46 thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ). nih.gov This model was generated using a docking-based alignment of the molecules and yielded statistically significant results, with a high Q²test value of 0.600, an R²train of 0.915, and a low standard deviation of 0.241. nih.gov The contour maps generated from this model, in conjunction with docking analysis, helped to identify key structural requirements for potent PKC-θ inhibition. nih.gov

QSAR studies have also been instrumental in understanding the structure-activity relationships of thieno[2,3-b]pyridine analogues as inhibitors of hepatitis C virus (HCV). nih.gov These studies have led to the discovery of several potent compounds with good safety profiles in vitro. nih.gov Similarly, the structure-activity relationships of thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors have been investigated, revealing that certain substitutions on the pyrimidine (B1678525) ring can significantly enhance anticancer activity. researchgate.net The insights gained from these QSAR models are crucial for the design of novel and more effective thieno[2,3-c]pyridine-based therapeutic agents.

Molecular Dynamics (MD) Simulations to Predict Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the stability of ligand-protein complexes and the dynamic nature of their interactions.

MD simulations have been employed to investigate the stability of thieno[2,3-d]pyrimidine derivatives in complex with VEGFR-2. nih.gov These simulations can reveal how the ligand and protein move and adapt to each other, providing a more realistic picture of the binding event than static docking poses alone. The results of such simulations can help to validate docking results and provide a deeper understanding of the factors that contribute to high binding affinity and stability. nih.gov

In another study, a 100 ns MD simulation was performed on thieno[2,3-b:4,5-b']dipyridine compounds targeting the E. coli DNA gyrase B active site. researchgate.net The analysis of parameters such as binding free energy supported the stability of the ligand-protein complex, further validating the potential of these compounds as antimicrobial agents. researchgate.net These examples demonstrate the importance of MD simulations in assessing the dynamic stability of ligand-target interactions and refining the design of thieno[2,3-c]pyridine-based inhibitors.

Density Functional Theory (DFT) and Electronic Structure Calculations for Thieno[2,3-c]pyridine Systems

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations can provide valuable information about the electronic properties of molecules, including their reactivity and spectroscopic characteristics.

DFT calculations have been used to study the structural and energetic properties of thieno[2,3-b:4,5-b']dipyridine derivatives. researchgate.net These calculations revealed that the compounds have a low HOMO-LUMO energy gap (ΔEH-L) ranging from 2.32 to 3.39 eV, which is indicative of their potential reactivity. researchgate.net In a separate study, DFT calculations were performed on pyridine (B92270) N-heterocyclic dicarbene iron complexes to elucidate their electronic structure. nih.gov The calculations supported a classical closed-shell iron compound with no evidence for ligand-centered radicals. nih.gov

Furthermore, DFT has been employed to predict the electronic structure of graphene allotropes, demonstrating its utility in materials science. aps.org In the context of thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors, DFT calculations have been used to show the high reactivity of a lead compound towards the EGFR active site. researchgate.net These studies underscore the importance of DFT in understanding the electronic properties of thieno[2,3-c]pyridine systems and their interactions with biological targets.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Optimization

In silico ADME prediction is a computational approach used to estimate the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, and excretion. These predictions are crucial for optimizing drug design and selecting compounds with favorable drug-like properties for further development.

In silico ADME predictions were conducted for a series of thieno[2,3-c]pyridine derivatives designed as Hsp90 inhibitors to establish their drug-likeness. nih.govresearchgate.netmdpi.com Similarly, for thieno[2,3-d]pyrimidine derivatives targeting PI3K, pharmacokinetic studies revealed good permeability and gastrointestinal absorption with no violations of Lipinski's rule of five. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Thieno 2,3 C Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules, including thieno[2,3-c]pyridine (B153571) derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used to provide detailed information about the carbon-hydrogen framework of these compounds.

1D NMR (¹H and ¹³C):

¹H NMR: This technique provides information about the chemical environment of protons in the molecule. The chemical shifts (δ) of the protons in thieno[2,3-c]pyridine derivatives are influenced by the electronic effects of the fused heterocyclic rings and any substituents present. For instance, in a series of 3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamides, the proton signals for the amino group (NH₂) typically appear as a singlet, which can be confirmed by D₂O exchange. nih.gov Aromatic protons on the phenyl ring and the thienopyridine core exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) depending on their coupling with neighboring protons. nih.gov

¹³C NMR: This provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thienopyridine ring system are well-documented, aiding in the confirmation of the core structure. researchgate.netnih.gov The signals for carbonyl carbons in amide or ester derivatives, as well as the carbons of various substituents, appear in predictable regions of the spectrum. nih.gov

2D NMR Techniques: To resolve complex structures and unambiguously assign proton and carbon signals, a variety of 2D NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, especially for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the stereochemistry of the molecule.

The structural assignments for synthesized thieno[2,3-c]pyridine derivatives are rigorously supported by diagnostic peaks in the ¹H NMR spectra and by mass spectrometry. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

For thieno[2,3-c]pyridine derivatives, MS and HRMS are used to:

Confirm the Molecular Weight: The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the synthesized compound. This is a critical first step in confirming the identity of the product. nih.gov

Determine Elemental Composition: HRMS provides a very precise mass measurement, often to four or more decimal places. This high accuracy allows for the calculation of the elemental formula of the compound, which provides strong evidence for the proposed structure. nih.govnih.gov

Analyze Fragmentation Patterns: The fragmentation pattern observed in the mass spectrum can provide additional structural information. The way the molecule breaks apart can reveal the presence of specific functional groups and structural motifs.

Typically, either chemical ionization (CI) or electrospray ionization (ESI) is used to generate the ions for analysis. nih.gov The structures of final products are often characterized by ¹H and ¹³C NMR spectroscopy and liquid chromatography-high-resolution mass spectrometry (LC-HRMS). acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded as a spectrum, with characteristic absorption bands corresponding to different functional groups.

In the analysis of thieno[2,3-c]pyridine derivatives, IR spectroscopy is used to confirm the presence of key functional groups such as: nih.gov

N-H stretching: For amino or amide groups.

C=O stretching: For carbonyl groups in amides, esters, or ketones.

C-N stretching: For amines and amides.

C-H stretching: For aromatic and aliphatic C-H bonds.

C=C and C=N stretching: Within the aromatic rings.

While most compounds were purified by recrystallization and characterized by ¹H and ¹³C NMR, IR spectroscopy was also utilized. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Ligand-Target Complex Analysis

X-ray crystallography is a powerful technique that provides the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms in the molecule can be determined.

This technique is particularly valuable in the study of thieno[2,3-c]pyridine derivatives for:

Unambiguous Structure Determination: It provides definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net

Determination of Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters.

Analysis of Ligand-Target Interactions: When a thieno[2,3-c]pyridine derivative is co-crystallized with its biological target (e.g., an enzyme), X-ray crystallography can reveal the precise binding mode of the ligand in the active site. nih.govmdpi.com This information is crucial for understanding the mechanism of action and for guiding further drug design efforts. For example, the crystal structure of a related compound, a thieno[2,3-d]pyrimidine (B153573) derivative, in complex with PKCι has shown the tricyclic core buried in a lipophilic pocket with the sidechain projecting towards the solvent. nih.gov

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. In the context of thieno[2,3-c]pyridine research, they are primarily used for:

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of the final synthesized compounds. acs.org A pure compound will typically show a single major peak in the chromatogram. The purity of all tested compounds is often greater than 95% as determined by HPLC. acs.org

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and simple method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate over time, one can observe the disappearance of starting materials and the appearance of the desired product.

Purification: Flash chromatography is a common technique used to purify the synthesized compounds by separating them from unreacted starting materials and byproducts. nih.gov

Metabolite Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be used to identify and quantify metabolites of thieno[2,3-c]pyridine derivatives in biological samples, providing insights into their metabolic fate. mdpi.comnih.gov

The development of a pharmacokinetic profile for thieno[2,3-b]pyridine (B153569) TDP1 inhibitors was initiated with a low dose screen to determine plasma uptake and clearance using HPLC and LC-MS/MS analysis. nih.gov

Exploration of Biological Applications of Thieno 2,3 C Pyridine Derivative 1 in Research Models

Anticancer Research Applications of Thieno[2,3-c]pyridine (B153571) Derivatives

The quest for novel and effective chemotherapeutic agents has led to the extensive investigation of nitrogen-containing heterocyclic compounds, with thieno[2,3-c]pyridines emerging as a promising class. nih.gov Their structural similarity to purines and pyrimidines makes them intriguing candidates for anticancer drug development. nih.gov

In Vitro Studies on Cancer Cell Lines (e.g., MCF7, T47D, HSC3, RKO)

A number of studies have demonstrated the cytotoxic effects of thieno[2,3-c]pyridine derivatives against a panel of human cancer cell lines. In one study, a series of novel thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity against breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. nih.govmdpi.comresearchgate.net

Among the tested compounds, derivative 6i displayed notable inhibitory activity. nih.govmdpi.comresearchgate.net It showed potent inhibition against HSC3, T47D, and RKO cell lines, indicating a broad spectrum of anticancer activity. nih.govnih.gov Specifically, at a concentration of 100 μM, compound 6i exhibited a 95.33% growth inhibition in MCF7 cells, which was comparable to the standard drug cisplatin (B142131) (97.41%). nih.gov The study also found that most of the synthesized compounds exhibited potent inhibition against RKO colorectal cancer cells, nearly comparable to cisplatin at the 100 μM concentration. mdpi.com

Another study on thieno[2,3-b]pyridine-based compounds showed that derivative 4b had the most potent cytotoxic effects against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells. ekb.eg Furthermore, a unique thieno[2,3-c]pyrazole derivative, Tpz-1 , consistently induced cell death at low micromolar concentrations in a panel of 17 human cancer cell lines. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected Thieno[2,3-c]pyridine Derivatives

Compound Cell Line Activity Reference
6i HSC3 IC₅₀ = 10.8 µM nih.govnih.gov
6i T47D IC₅₀ = 11.7 µM nih.govnih.gov
6i RKO IC₅₀ = 12.4 µM nih.govnih.gov
6i MCF7 95.33% inhibition at 100 µM nih.gov
4b HepG-2 IC₅₀ = 3.12 µM ekb.eg
4b MCF-7 IC₅₀ = 20.55 µM ekb.eg
Tpz-1 17 human cancer cell lines IC₅₀ = 0.19 µM to 2.99 µM mdpi.com

Target-Specific Anticancer Mechanisms (e.g., VEGFR-2, EGFR, PI3K Inhibition)

The anticancer effects of thieno[2,3-c]pyridine derivatives are often attributed to their ability to inhibit specific molecular targets crucial for cancer cell proliferation and survival.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of tumor angiogenesis. nih.gov Several thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govresearchgate.net For instance, compounds 17c-i and 20b demonstrated excellent anticancer activities against HCT-116 and HepG2 cell lines, which are known to be influenced by VEGFR-2 signaling. nih.gov Another study highlighted two thieno[2,3-d]pyrimidine derivatives, compound IV and compound V , as promising VEGFR-2 inhibitors with significant anti-proliferative effects on cancer cell lines. researchgate.net

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another vital target in cancer therapy. tandfonline.comnih.gov Researchers have developed new thieno[2,3-d]pyrimidine derivatives as EGFR tyrosine kinase inhibitors. tandfonline.comnih.gov Compound 7a was found to significantly inhibit the growth of HepG2 and PC3 cells, targeting both wild-type EGFR and the resistant EGFRT790M mutant. tandfonline.comnih.gov

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is frequently overactivated in various cancers. nih.govnih.gov A series of 28 morpholine-based thieno[2,3-d]pyrimidine derivatives were designed as anti-PI3K agents. nih.govnih.gov Compound VIb from this series showed the best enzymatic inhibitory activity against PI3Kβ and PI3Kγ and demonstrated good activity against several NCI cell lines, particularly those with overexpressed PI3K. nih.gov

Anti-infective Research Applications

In addition to their anticancer potential, thienopyridine analogues have been explored for their ability to combat infectious diseases.

Antimicrobial Activity Studies of Thienopyridine Analogues

Several studies have reported the synthesis and evaluation of thienopyridine derivatives for their antimicrobial properties. A study on new thieno[2,3-b]pyridine-based compounds revealed that derivative 3c showed the most promising antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 4-16 μg/mL against a panel of bacteria and fungi. ekb.eg

In another investigation, synthesized thienopyridine analogs were tested for their antibacterial efficacy against representative pathogens. researchgate.net Conjugate 7 exhibited the highest activity against Staphylococcus aureus, while derivative 6a was most potent against both Streptococcus pneumoniae and Escherichia coli. researchgate.net Furthermore, some thienopyridine derivatives have demonstrated both antibacterial and antifungal activities. researchgate.net

Table 2: Antimicrobial Activity of Selected Thienopyridine Analogues

Compound/Derivative Microorganism Activity Reference
3c Various bacteria and fungi MIC: 4-16 μg/mL ekb.eg
7 Staphylococcus aureus Highest activity in study researchgate.net
6a Streptococcus pneumoniae Most potent in study researchgate.net
6a Escherichia coli Most potent in study researchgate.net

Antiviral Activity Investigations (e.g., Hepatitis C Virus Inhibitors)

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. nih.govnatap.org Thienopyridine derivatives have shown potential in this area, particularly against the Hepatitis C virus (HCV). nih.govnih.gov A study identified a new class of thieno[2,3-b]pyridine (B153569) derivatives as HCV inhibitors. nih.gov Through structure-activity relationship studies, several potent compounds were discovered, including 12c , 12b , 10l , and 12o , which exhibited significant anti-HCV activity without notable cytotoxicity in vitro. nih.gov Another study developed a new series of HCV inhibitors based on a 2-(thieno[2,3-b]pyridin-2-yl)-1,3,4-oxadiazole scaffold, with the most potent compound, 10d , showing a nearly 100-fold improvement in potency compared to the initial lead compound. rsc.org

Anti-inflammatory Research Applications

Chronic inflammation is a hallmark of many diseases, and the development of safer anti-inflammatory drugs is a continuous research goal. nih.gov Thienopyrimidine derivatives have been investigated for their anti-inflammatory properties. A series of new 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were synthesized and tested for in vivo anti-inflammatory activity. nih.gov All tested compounds significantly reduced carrageenan-induced paw edema, with compound 4c showing the most potent activity, comparable to the standard drug diclofenac. nih.gov The anti-inflammatory mechanism was linked to a decrease in the concentration of prostaglandin (B15479496) E2 (PGE2) in the blood serum. nih.gov Another study also reported the anti-inflammatory and analgesic activities of new thieno[2,3-d]pyrimidine derivatives, which were comparable to indomethacin (B1671933) and acetylsalicylic acid. researchgate.net

Neurological Research Applications (e.g., CNS Protective Agents)

While direct studies investigating Thieno[2,3-d]pyridine derivative 1 as a central nervous system (CNS) protective agent are not extensively documented in the available research, its mechanism of action suggests potential relevance in neurological contexts. The compound is a known inhibitor of atypical protein kinase C (aPKC), a family of enzymes implicated in cellular processes relevant to neurological health and disease. nih.govnih.gov

Research in a stroke model has indicated that aPKC activity is connected to the regulation of vascular permeability through the ubiquitin ligase PDZRN3. nih.gov Furthermore, inhibiting aPKC has been shown to reduce inflammation by limiting microglial expansion and granulocyte recruitment in the retina following ischemia-reperfusion injury. nih.gov Given that neuroinflammation and breakdown of the blood-brain barrier are key pathological features of many neurological disorders, the ability to modulate these processes via aPKC inhibition points to a potential, though yet to be fully explored, therapeutic avenue.

Separately, other isomers within the broader thienopyridine class have been investigated for their effects on inflammatory pathways. For instance, novel 2,4-disubstituted thieno[2,3-c]pyridines have been identified as potent inhibitors of COT kinase (Tpl2), a key regulator of the production of pro-inflammatory cytokines like TNF-alpha (TNF-α) and IL-1beta. nih.gov This highlights the potential of the thienopyridine scaffold in targeting inflammation, a process central to many CNS pathologies.

Application as Chemical Probes for Biological Pathway Elucidation

Thieno[2,3-d]pyrimidine derivative 1 has been characterized as a valuable chemical tool for dissecting specific cellular signaling pathways. nih.gov Its utility as a probe stems from its function as a potent and selective ATP-competitive inhibitor of the atypical protein kinase C (aPKC) isoforms, namely PKCι and PKCζ. nih.govnih.gov By inhibiting these specific kinases, researchers can investigate the downstream consequences and elucidate the role of aPKC in various biological processes.

This derivative has been instrumental in confirming the role of aPKC in pathways driven by inflammatory mediators. For example, studies using this inhibitor have demonstrated that aPKC activity is crucial for TNF-α-induced activation of the NFκB signaling pathway. nih.gov Its use in cellular and enzymatic assays allows for the precise modulation of aPKC activity, helping to map its function in complex signaling networks that control inflammation and cell survival. nih.govnih.gov

Table 1: Profile of Thieno[2,3-d]pyridine Derivative 1 as a Chemical Probe

Target Mechanism of Action Application in Pathway Elucidation Reference
Atypical Protein Kinase C (aPKC) isoforms ι and ζ ATP-competitive inhibitor Modulates aPKC activity to study its role in cell signaling nih.govnih.gov
NFκB Pathway Blocks TNF-α induced activation Elucidates the role of aPKC in inflammatory cytokine signaling nih.gov
Vascular Permeability Pathways Inhibits permeability induced by VEGF, TNF-α, CCL2, and thrombin Investigates the function of aPKC in regulating endothelial barrier function nih.govnih.gov

Investigations in Specific Disease Models (e.g., Retinal Vascular Permeability, Cytokine-Induced Edema)

The primary application of Thieno[2,3-d]pyrimidine derivative 1 in research models has been in the field of ophthalmology, specifically for studying conditions involving retinal vascular permeability and edema. nih.govresearchgate.net Research demonstrates that small molecule targeting of aPKC offers a promising alternative to anti-VEGF therapies for certain eye diseases. nih.govnih.gov

In preclinical studies, this compound and its analogues have been shown to effectively control vascular permeability. nih.gov Researchers utilized Bovine Retinal Endothelial Cells (BRECs) to test the effects of these compounds on permeability induced by Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net The findings suggest that aPKC contributes significantly to inflammation-driven retinal vascular pathology. researchgate.net

Furthermore, the compound demonstrated significant efficacy in vivo. In a rat model, it was able to block the increase in retinal vascular permeability caused by the co-injection of VEGF and the inflammatory cytokine TNF-α. nih.govnih.gov This is particularly relevant as TNF-α is elevated in retinal diseases like diabetic retinopathy. researchgate.net The compound's ability to inhibit aPKC also prevents TNF-α from activating the NFκB pathway, a key step in cytokine-induced inflammatory responses and edema. nih.gov

Table 2: Research Findings in Specific Disease Models

Disease Model Experimental System Key Finding Reference
Retinal Vascular Permeability VEGF-induced permeability in Bovine Retinal Endothelial Cells (BRECs) Selected derivative compounds showed inhibitory effects. nih.govresearchgate.net
Retinal Vascular Permeability VEGF- and TNFα-induced permeability in a rat model A potent analogue (7l) achieved a complete reduction in permeability. nih.gov
Cytokine-Induced Inflammation TNF-α induced NFκB activation in HEK293 cells A potent analogue (7l) prevented NFκB activation without affecting cell survival. nih.gov

Future Perspectives and Emerging Research Directions for Thieno 2,3 C Pyridine Derivatives

Development of Novel and Sustainable Synthetic Methodologies

Conventional methods for synthesizing thieno[2,3-c]pyridines often involve multi-step procedures, harsh reaction conditions, and the use of expensive and toxic metal catalysts. nih.gov These limitations hinder the efficient and environmentally friendly production of diverse derivatives. A significant future direction lies in the development of novel, more sustainable synthetic strategies.

Recent advancements have focused on metal-free approaches. One such method involves a three-step, one-pot triazolation reaction followed by a modified Pomeranz-Fritsch reaction and an acid-mediated denitrogenative transformation. nih.govresearchgate.net This strategy offers a milder and more efficient route to various thieno[2,3-c]pyridine (B153571) derivatives. nih.gov Another approach utilizes the cyclization of a Schiff base formed from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal (B89532), which has shown good yields, particularly for halogenated analogues. researchgate.net

Future research will likely focus on:

One-pot reactions: Streamlining synthetic sequences to reduce waste and improve efficiency.

Catalyst-free methods: Eliminating the need for metal catalysts to create more environmentally benign processes. nih.gov

Flow chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient synthesis.

Microwave-assisted synthesis: Employing microwave irradiation to accelerate reaction times and improve yields.

These advancements will not only make the synthesis of thieno[2,3-c]pyridines more economical and sustainable but also facilitate the creation of larger and more diverse compound libraries for biological screening. nih.gov

Elucidation of Undiscovered Biological Targets and Mechanistic Pathways

Thieno[2,3-c]pyridine derivatives have already demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. researchgate.netontosight.ai However, the full extent of their therapeutic potential remains largely unexplored. A crucial area of future research will be the identification of novel biological targets and the elucidation of the underlying mechanistic pathways.

For instance, certain thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone implicated in cancer. nih.gov Docking studies have provided insights into the binding interactions of these compounds with the Hsp90 protein. nih.gov Other derivatives have been explored as antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a potential target for neuropathic pain. nih.gov

Future efforts will likely involve:

High-throughput screening: Testing large libraries of thieno[2,3-c]pyridine derivatives against a wide range of biological targets.

Proteomics and metabolomics: Utilizing these "omics" technologies to identify the cellular proteins and metabolic pathways affected by these compounds.

Structural biology: Determining the crystal structures of thieno[2,3-c]pyridine derivatives in complex with their biological targets to understand the molecular basis of their activity.

By uncovering new biological targets and understanding their mechanisms of action, researchers can pave the way for the development of novel therapeutics for a variety of diseases.

Integration of Artificial Intelligence and Machine Learning in Thienopyridine Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and has significant potential for the design of novel thieno[2,3-c]pyridine derivatives. researchgate.netnews-medical.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. youtube.comyoutube.com

AI and ML can be applied to:

Predictive modeling: Developing models to predict the biological activity and pharmacokinetic properties of new thieno[2,3-c]pyridine derivatives before they are synthesized. youtube.com

Virtual screening: Screening large virtual libraries of compounds to identify those with the highest probability of being active against a specific target. rsc.org

De novo drug design: Generating entirely new molecular structures with desired properties.

Exploration of New Therapeutic Areas and Modalities for Thieno[2,3-c]pyridine Scaffolds

While research on thieno[2,3-c]pyridines has primarily focused on cancer and inflammation, the versatile nature of this scaffold suggests its potential in a wide range of other therapeutic areas. researchgate.netnih.gov Future research will undoubtedly explore these new avenues.

Potential new therapeutic areas include:

Neurodegenerative diseases: Given their ability to interact with targets like mGluR1, thieno[2,3-c]pyridines could be investigated for the treatment of Alzheimer's and Parkinson's diseases. ontosight.ainih.gov

Infectious diseases: The antibacterial and antiviral properties of related pyridine-containing compounds suggest that thieno[2,3-c]pyridines could be developed as novel anti-infective agents. rsc.orgnih.gov

Cardiovascular diseases: Some thienopyridine derivatives are known for their antiplatelet activity, opening up possibilities for treating cardiovascular conditions. researchgate.net

Furthermore, the exploration of new therapeutic modalities, such as targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), could further expand the therapeutic applications of the thieno[2,3-c]pyridine scaffold.

Design of Targeted Delivery Systems for Research Agents

A significant challenge in the development of thieno[2,3-c]pyridine-based therapeutics is their often-poor aqueous solubility, which can limit their bioavailability and efficacy. mdpi.com The design of targeted delivery systems is a critical area of future research to overcome this hurdle.

One approach involves the use of chitosan (B1678972) nanocomposites. nih.gov These nanoparticles can encapsulate the thieno[2,3-c]pyridine derivatives, improving their solubility and providing a pH-dependent release profile, which could be beneficial for colon-targeted drug delivery. nih.gov Another strategy involves loading the compounds into a polymer matrix, which has been shown to increase their potency. mdpi.com

Future research in this area will focus on:

Nanoparticle-based systems: Developing various types of nanoparticles, such as liposomes and polymeric micelles, for targeted delivery.

Prodrug strategies: Modifying the thieno[2,3-c]pyridine structure to create a prodrug that is converted to the active form at the target site.

Stimuli-responsive systems: Designing delivery systems that release the drug in response to specific stimuli, such as pH or enzymes, found in the target microenvironment.

By developing effective targeted delivery systems, researchers can enhance the therapeutic index of thieno[2,3-c]pyridine derivatives, maximizing their efficacy while minimizing side effects.

Q & A

Q. What are the standard synthetic routes for preparing thieno[2,3-c]pyridine derivatives, and how do reaction conditions influence yield?

Thieno[2,3-c]pyridine derivatives are typically synthesized via cyclization of precursors such as pyridine or furan derivatives. A common method involves refluxing intermediates (e.g., compound 7 in ) with α-halo carbonyl compounds in the presence of sodium ethoxide, yielding derivatives like 12a–c in a one-pot reaction . Solvents (e.g., dichloromethane or toluene) and temperature control are critical: prolonged reflux (3–6 hours) improves cyclization efficiency, while rapid cooling precipitates the product as a yellow solid. Yields depend on substituent steric effects and purification methods (e.g., crystallization from ethanol vs. acetone) .

Q. Which analytical techniques are most reliable for characterizing thieno[2,3-c]pyridine derivatives?

Structural confirmation requires a combination of:

  • Elemental analysis (C, H, N percentages within ±0.3% of theoretical values) .
  • Spectral data : 1H/13C NMR for substituent positioning, DEPT for carbon hybridization, and HRMS for molecular ion verification .
  • 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in fused-ring systems .
    For example, the S-methyl derivative 13 in was confirmed via NMR shifts at δ 2.45 ppm (CH3-S) and HRMS m/z 483.38 (C23H19BrN2O3S) .

Q. What in vitro assays are used for preliminary biological evaluation of these derivatives?

  • Cytotoxicity : Screening against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 values <10 µM indicating potency .
  • Antimicrobial activity : Agar dilution methods (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anti-inflammatory activity : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (e.g., RX-111 in showed 65% TNF-α suppression at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial activity?

Key SAR findings:

  • Electron-withdrawing groups (e.g., Br at position 4) enhance antimicrobial activity by increasing membrane permeability (MIC: 12a = 2 µg/mL vs. 12c = 8 µg/mL) .
  • Thiophene ring substitution : 3-Nitro groups (e.g., compound 3a in ) improve Gram-negative coverage due to enhanced electrophilicity .
  • Hybrid scaffolds : Coupling with coumarin () or pyrazole () moieties broadens spectrum but may reduce solubility .

Q. What strategies improve pharmacokinetic profiles for in vivo efficacy?

  • Solubility enhancement : Introducing polar groups (e.g., carboxylates) or formulating as nanoparticles (e.g., RX-111 in increased bioavailability by 40% in murine colitis models) .
  • Metabolic stability : Deuteration at vulnerable positions (e.g., C-7 in ) reduces CYP450-mediated degradation .
  • Blood-brain barrier penetration : Lipophilic analogs (logP >3) show efficacy in CNS models (e.g., AM-001 in reduced neuroinflammation by 50% in EAE mice) .

Q. How can researchers resolve contradictions between in vitro and in vivo data?

Case study: A derivative may show potent in vitro Epac1 inhibition (IC50 = 0.38 nM) but fail in vivo due to poor absorption. Solutions include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (e.g., AM-001 required PEGylation for sustained release) .
  • Model relevance : Validate disease models (e.g., TNBS-induced colitis in better mirrors human IBD than DSS models) .
  • Off-target effects : Use siRNA knockdowns or knockout mice to confirm target specificity .

Q. What advanced synthetic methods enable regioselective modifications?

  • Thorpe-Ziegler cyclization : Intramolecular cyclization of 3-cyanopyridine-2-thione derivatives yields 3-amino-2-sulfinylthienopyridines with >90% regioselectivity .
  • Suzuki coupling : Thiophene boronic esters () allow C-5 arylations (e.g., compound 6a–d) for tailored receptor affinity .
  • Flow chemistry : Continuous reactors () minimize byproducts (e.g., 7-chloro derivatives in achieved 85% purity vs. 65% in batch) .

Q. How do thieno[2,3-c]pyridines act as allosteric modulators of adenosine receptors?

Derivatives like 2-amino-3-aroylthieno[2,3-c]pyridines ( ) bind to an allosteric site on the A1 receptor, enhancing agonist affinity (Ki = 1.4 nM) without orthosteric competition. Molecular dynamics show hydrogen bonding with Thr277 and π-stacking with Phe168 .

Q. Can multi-target inhibition improve therapeutic outcomes in complex diseases?

Example: RX-111 () inhibits both E-selectin and ICAM-1, reducing leukocyte adhesion in autoimmune encephalomyelitis by 70% . However, balancing selectivity (e.g., avoiding Src-family kinase inhibition in ) requires pharmacophore modeling and in silico docking .

Q. What computational tools predict binding modes and toxicity?

  • QSAR models : Correlate substituent electronegativity with Epac1 inhibition (R² = 0.89 for AM-001 analogs) .
  • Molecular dynamics : Simulate GAG-ECAM interactions () to prioritize derivatives with ΔG < −8 kcal/mol .
  • ToxPredict : Screening for hERG channel inhibition (e.g., thieno[3,2-c]pyridines in showed cardiotoxicity risks at IC50 <1 µM) .

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